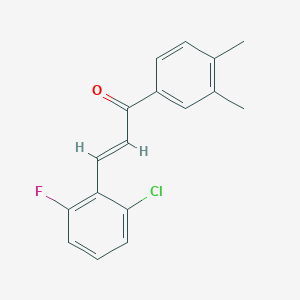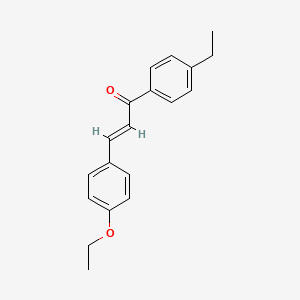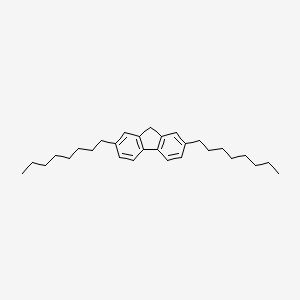
2,7-Dioctylfluorene
描述
2,7-Dioctylfluorene is an organic compound belonging to the fluorene family, characterized by the presence of two octyl groups attached to the 2 and 7 positions of the fluorene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
2,7-Dioctylfluorene can be synthesized through several methods, with one of the most common being the Suzuki cross-coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-dioctylfluorene with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki cross-coupling reactions in continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of rotating packed bed reactors has been explored to enhance mixing and mass transfer, further improving the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2,7-Dioctylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated, nitrated, and sulfonated fluorene derivatives.
科学研究应用
2,7-Dioctylfluorene has a wide range of applications in scientific research, including:
Optoelectronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Biological Imaging: Employed as a fluorescent probe in biological imaging and biosensing applications.
Material Science: Utilized in the development of conjugated polymers for electronic and optoelectronic devices.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism by which 2,7-Dioctylfluorene exerts its effects is primarily related to its ability to interact with light and other molecules. In optoelectronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. The interaction with light involves the absorption of photons, leading to electronic excitation and subsequent emission of light upon relaxation .
In biological applications, this compound can interact with biomolecules through non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions facilitate its use as a fluorescent probe for imaging and sensing .
相似化合物的比较
2,7-Dioctylfluorene can be compared with other similar compounds, such as:
9,9-Dioctylfluorene: Similar in structure but lacks the 2,7-substitution, resulting in different photophysical properties.
2,7-Dibromo-9,9-dioctylfluorene: A precursor in the synthesis of this compound, used in cross-coupling reactions.
2,7-Diamino-9,9-dioctylfluorene: Contains amino groups at the 2 and 7 positions, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it highly suitable for optoelectronic applications.
属性
IUPAC Name |
2,7-dioctyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWTNFHJYHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
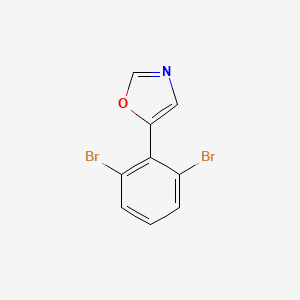
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)

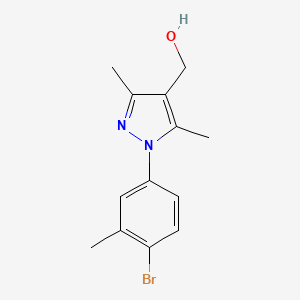
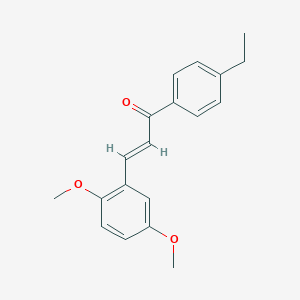
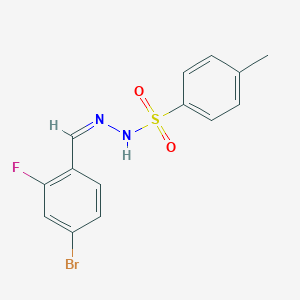
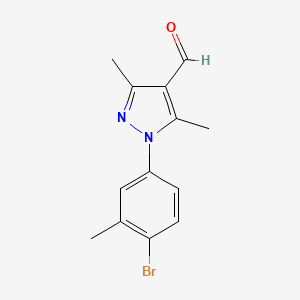
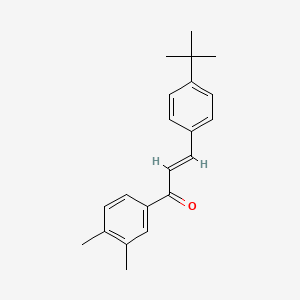
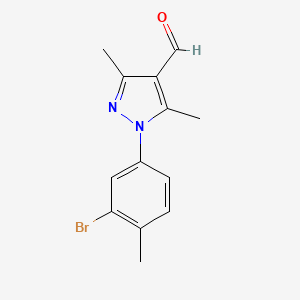
![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)
